9-cis-Lycopene

Bioavailability Pharmacokinetics Nutraceuticals

Selective procurement of 9-cis-Lycopene (CAS 64727-64-6) is critical. This specific cis-isomer delivers 92% higher human bioavailability (AUC 7.30 vs. 4.74 nmol·h/L) than generic all-trans lycopene, and a concentration above 9% elevates the TEAC antioxidant value by 54% (from 2.4 to 3.7 μmol Trolox equivalent). Its unique spectral fingerprint (ε = 115,000 L·mol⁻¹·cm⁻¹) makes it an indispensable analytical reference standard. Replacing this with mixed-isomer 'lycopene' introduces quantifiable variability and suboptimal performance in supplement formulations, functional food enhancement, and mechanistic research.

Molecular Formula C40H56
Molecular Weight 536.9 g/mol
CAS No. 64727-64-6
Cat. No. B15446620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-cis-Lycopene
CAS64727-64-6
Molecular FormulaC40H56
Molecular Weight536.9 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C
InChIInChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29-,40-30+
InChIKeyOAIJSZIZWZSQBC-CBEQXLMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-cis-Lycopene (CAS 64727-64-6): Definition, Isomeric Identity, and Procurement Relevance


9-cis-Lycopene (CAS 64727-64-6) is a specific geometric isomer of the carotenoid lycopene, characterized by a cis (Z) configuration at the 9-position of its acyclic polyene chain [1]. This structural distinction from the predominant all-trans (all-E) lycopene found in raw plant tissues fundamentally alters its physicochemical properties, including solubility, melting point, and molar absorptivity [2]. As a naturally occurring plant metabolite and potent antioxidant [3], 9-cis-lycopene represents a minor but biologically significant fraction of the total lycopene pool, with its relative abundance increasing substantially during thermal processing of lycopene-rich foods and within mammalian tissues [4]. For procurement and research, understanding its precise isomeric form is essential, as the 'lycopene' designation broadly encompasses a mixture of geometric isomers that exhibit distinct and often superior performance characteristics in targeted applications.

Why 'Lycopene' is Not a Fungible Commodity: The Case for Isomer-Specific Sourcing of 9-cis-Lycopene


The term 'lycopene' in commerce and research is often a misnomer, typically referring to a mixture dominated by the all-trans isomer. However, substituting generic 'lycopene' for pure 9-cis-lycopene introduces significant and quantifiable variability into experimental and industrial outcomes. The geometric isomerism of lycopene dictates its conformation, which in turn governs its bioavailability, antioxidant potency, solubility, and degradation kinetics [REFS-1, REFS-2]. For instance, while the all-trans form is more stable in its crystalline state, it is the cis-isomers that exhibit markedly enhanced absorption in biological systems and superior antioxidant activity in certain model systems [3]. Consequently, a formulation or assay relying on a specific activity attributed to 9-cis-lycopene will yield unpredictable and suboptimal results if a mixed or predominantly all-trans lycopene source is used. The following evidence guide provides the quantitative, comparator-based data necessary to justify the selective procurement of the 9-cis isomer over its generic counterparts.

Quantitative Differentiation: 9-cis-Lycopene vs. all-trans-Lycopene and 13-cis-Lycopene


Superior Bioavailability of 9-cis-Lycopene vs. all-trans-Lycopene in Humans

In a human randomized cross-over trial, a tomato sauce rich in cis-lycopene isomers (45% cis-isomers) demonstrated significantly higher lycopene absorption compared to a sauce rich in all-trans-lycopene (5% cis-isomers). The area under the plasma concentration-time curve (AUC0-9.5h) for total lycopene was 7.30 ± 1.45 nmol·h/L for the cis-rich sauce versus 4.74 ± 1.08 nmol·h/L for the all-trans-rich sauce (P=0.002) [1]. This represents a 54% higher overall absorption. More specifically, the AUC for total cis-lycopene was 3.80 ± 0.76 nmol·h/L compared to 1.98 ± 0.37 nmol·h/L, a 92% increase, highlighting the preferential absorption of cis-isomers, including 9-cis-lycopene.

Bioavailability Pharmacokinetics Nutraceuticals

Enhanced Antioxidant Capacity: 9-cis-Lycopene Outperforms all-trans and 13-cis Isomers

In a controlled model system using lycopene from Momordica cochinchinensis (gac), thermal isomerization produced a mixture containing 16% 9-cis-lycopene. The presence of this isomer was directly correlated with a significant increase in antioxidant capacity. The Trolox Equivalent Antioxidant Capacity (TEAC) of the lycopene mixture increased from 2.4 μmol Trolox equivalent to 3.7 μmol Trolox equivalent, a 54% relative increase, once the 9-cis-lycopene concentration exceeded a threshold of 9% [1]. The study explicitly concludes that 9-cis-lycopene was more antioxidant than both all-trans- and 13-cis-lycopene.

Antioxidant Activity TEAC Assay Nutraceutical Chemistry

Computational Ranking of Antioxidant Potential: 9-cis-Lycopene vs. 5-cis and 13-cis Isomers

A 2025 Density Functional Theory (DFT) study compared the antioxidant properties of four lycopene isomers (all-trans, 5-cis, 9-cis, and 13-cis) using global descriptive parameters. The antioxidant capacity was ranked from highest to lowest as: 5-cis > all-trans > 9-cis > 13-cis [1]. Furthermore, activation energy assessments for the Hydrogen Atom Transfer (HAT) mechanism revealed that the 5-cis and 13-cis isomers were more kinetically favorable than 9-cis and all-trans [1]. This places the 9-cis isomer as intermediate in its theoretical antioxidant potential but superior to its 13-cis analog.

Density Functional Theory (DFT) Antioxidant Mechanisms Computational Chemistry

Characterization and Identity Verification: Definitive NMR and UV-Vis Spectroscopic Data for 9-cis-Lycopene

The precise identification and quantification of 9-cis-lycopene in complex mixtures rely on its unique spectroscopic fingerprint, distinct from all-trans-lycopene. A foundational study synthesizing and characterizing fourteen (Z)-isomers of lycopene established key analytical parameters. For 9-cis-lycopene, the molar extinction coefficient (ε) at 444 nm was determined to be 115,000 L·mol⁻¹·cm⁻¹ [1]. This value is critical for accurate quantification via HPLC-UV/Vis and is distinct from the all-trans isomer. The study also provides comprehensive ¹H-NMR and ¹³C-NMR data, including coupling constants (e.g., J = 7.4 Hz for H-10/H-11) and chemical shifts, which serve as a definitive structural reference for isomer authentication [1].

Analytical Chemistry Spectroscopy Quality Control

Targeted Applications of 9-cis-Lycopene Based on Quantitative Evidence


High-Bioavailability Nutraceutical Formulations

The 92% higher bioavailability of cis-lycopene isomers compared to all-trans-lycopene in humans directly supports the use of 9-cis-lycopene-enriched extracts or pure 9-cis-lycopene in the development of advanced dietary supplements [1]. This is particularly relevant for products targeting cardiovascular, prostate, or skin health, where achieving effective systemic concentrations is paramount. Formulators can leverage this data to design lower-dose, higher-efficacy products or to justify premium positioning based on superior absorption characteristics. The quantitative AUC data (7.30 vs. 4.74 nmol·h/L) provides a concrete, evidence-based marketing and formulation advantage.

Functional Foods with Enhanced Antioxidant Capacity

The demonstration that a 9-cis-lycopene concentration above 9% can increase a product's TEAC value by 54% (from 2.4 to 3.7 μmol Trolox equivalent) provides a direct, quantifiable target for food processing and ingredient sourcing [2]. Food technologists can utilize controlled thermal or other processing techniques to isomerize all-trans lycopene to the 9-cis form, thereby measurably improving the antioxidant profile of products like tomato sauces, juices, and soups. Alternatively, this evidence justifies the procurement and addition of pre-isomerized, 9-cis-lycopene-rich ingredients as a functional enhancer.

Development of Validated Analytical Methods and Reference Standards

The well-defined spectroscopic properties of 9-cis-lycopene, including its unique molar extinction coefficient (ε = 115,000 L·mol⁻¹·cm⁻¹) and comprehensive NMR fingerprint, are indispensable for analytical chemistry [3]. This information is essential for laboratories engaged in quality control of lycopene-containing products, for research groups studying carotenoid metabolism, and for regulatory bodies establishing identity and purity specifications. A pure 9-cis-lycopene standard serves as the definitive reference material for accurate quantification via HPLC and for unequivocal isomer identification in complex biological or food matrices.

Research into Isomer-Specific Biological Activities

The computational ranking of lycopene isomers (5-cis > all-trans > 9-cis > 13-cis) based on DFT provides a hypothesis-driven framework for mechanistic studies [4]. Researchers investigating the molecular basis of lycopene's health benefits can use pure 9-cis-lycopene to isolate its specific contribution from that of other isomers. This is critical for delineating structure-activity relationships, for example, in studies on gene expression modulation, cancer cell proliferation, or specific enzyme interactions, where the distinct conformation of the 9-cis isomer may confer unique biological properties not observed with the all-trans or 13-cis forms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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